(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid
CAS No.: 220497-65-4
Cat. No.: VC2351319
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220497-65-4 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 |
| Standard InChI Key | IWMUNNGMJRKNSV-UONOGXRCSA-N |
| Isomeric SMILES | C1[C@H](C=C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a complex organic compound with a molecular formula of C21H19NO4 and a molecular weight of 349.4 g/mol . It is commonly referred to by several synonyms, including (1R,4S)-(+)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid and (1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid . This compound is particularly notable for its use in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for amino acids.
Chemical Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 7006546 |
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.4 g/mol |
| InChI | InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 |
| InChIKey | IWMUNNGMJRKNSV-UONOGXRCSA-N |
| SMILES | C1C@HC(=O)O |
Synthesis and Applications
The synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid typically involves the introduction of the Fmoc protecting group to an amino group on a cyclopentene ring, followed by the incorporation of a carboxylic acid functionality. This compound is used in solid-phase peptide synthesis (SPPS), where the Fmoc group is crucial for protecting the amino group during the synthesis process, allowing for selective deprotection and coupling reactions .
Applications in Peptide Synthesis
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Protecting Group: The Fmoc group is widely used due to its ease of removal under mild conditions, typically with piperidine, which does not damage sensitive peptide bonds.
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Cyclopentene Core: The cyclopentene ring provides a unique scaffold for building complex peptides or peptidomimetics, which can be useful in drug discovery.
Future Research Directions
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Peptidomimetic Design: Utilizing the cyclopentene core to design peptidomimetics with improved stability and bioavailability.
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Biological Activity: Investigating the biological activity of peptides synthesized using this compound as a building block.
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